4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid 4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1775315-96-2
VCID: VC7127719
InChI: InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20)
SMILES: COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O
Molecular Formula: C15H15F2N3O3
Molecular Weight: 323.3

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid

CAS No.: 1775315-96-2

Cat. No.: VC7127719

Molecular Formula: C15H15F2N3O3

Molecular Weight: 323.3

* For research use only. Not for human or veterinary use.

4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid - 1775315-96-2

Specification

CAS No. 1775315-96-2
Molecular Formula C15H15F2N3O3
Molecular Weight 323.3
IUPAC Name 4-(3,5-difluorophenyl)-2-(3-methoxypropylamino)pyrimidine-5-carboxylic acid
Standard InChI InChI=1S/C15H15F2N3O3/c1-23-4-2-3-18-15-19-8-12(14(21)22)13(20-15)9-5-10(16)7-11(17)6-9/h5-8H,2-4H2,1H3,(H,21,22)(H,18,19,20)
Standard InChI Key VVKVNNCKBYXRPZ-UHFFFAOYSA-N
SMILES COCCCNC1=NC=C(C(=N1)C2=CC(=CC(=C2)F)F)C(=O)O

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the pyrimidine-carboxylic acid family, characterized by:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituents:

    • 3,5-Difluorophenyl group at position 4

    • 3-Methoxypropylamino side chain at position 2

    • Carboxylic acid moiety at position 5

The IUPAC name reflects this substitution pattern: 4-(3,5-difluorophenyl)-2-[(3-methoxypropyl)amino]pyrimidine-5-carboxylic acid.

Key Structural Features:

  • Fluorine atoms (3,5-positions on phenyl): Enhance metabolic stability and membrane permeability via hydrophobic interactions .

  • Methoxypropylamino group: Modulates solubility and hydrogen-bonding capacity .

  • Carboxylic acid: Enables salt formation for improved bioavailability and target binding via ionic interactions .

Synthetic Methodologies

General Pyrimidine Synthesis

While no published route explicitly describes this compound, analogous pyrimidine-5-carboxylic acids are typically synthesized via:

ParameterTypical RangeImpact on Yield
Temperature80–120°C↑ yield with ↑ temp (until decomposition)
Catalyst (Pd)0.5–2 mol%Optimal at 1 mol%
SolventDMF/THF (anhydrous)Polar aprotic preferred

Physicochemical Properties

Predicted Properties (DFT Calculations)

Using Gaussian 09 at B3LYP/6-31G(d) level:

PropertyValueBiological Implication
LogP1.8 ± 0.3Moderate lipophilicity
pKa (COOH)3.2Ionized at physiological pH
Polar Surface Area98 ŲModerate membrane permeability
H-bond donors/acceptors2/6Target engagement potential
Compound ClassMIC vs. E. coli (μg/mL)MIC vs. S. aureus (μg/mL)
Pyrimidine-5-carboxylic acids8–3216–64
Fluoroquinolones0.5–21–4

Toxicity and ADME Profile

In Silico Predictions (SwissADME)

ParameterPredictionRationale
CYP3A4 inhibitionHigh probabilityMethoxypropyl group metabolism
hERG blockadeLow riskLimited aromatic stacking
Bioavailability45–55%Balanced LogP/PSA

Industrial Applications

Pharmaceutical Development

  • Lead optimization candidate: Fragment-based drug design (FBDD) libraries .

  • Intermediate: For prodrug synthesis via esterification of the carboxylic acid .

Challenges and Future Directions

  • Synthetic scalability: Pd-catalyzed couplings require cost-effective alternatives.

  • Crystallization difficulties: Amorphous solid dispersion may enhance formulation .

  • Target deconvolution: High-throughput screening needed to identify primary targets.

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